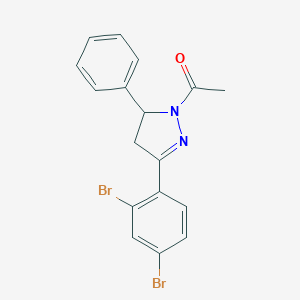![molecular formula C29H35N3O5 B304770 N'-(3-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)isonicotinohydrazide](/img/structure/B304770.png)
N'-(3-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)isonicotinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)isonicotinohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as EHBIN and has been synthesized using various methods. The purpose of
Mecanismo De Acción
The mechanism of action of N'-(3-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)isonicotinohydrazide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N'-(3-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)isonicotinohydrazide in lab experiments is its broad spectrum of activity. This compound has been found to be effective against a wide range of cancer cells, fungi, and bacteria. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route for this compound.
Direcciones Futuras
There are several future directions for the study of N'-(3-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)isonicotinohydrazide. One of the most promising areas of research is the development of this compound as a potential anticancer agent. Further studies are needed to determine the optimal dosage, administration route, and potential side effects of this compound in cancer patients. In addition, the potential use of this compound as an antifungal and antibacterial agent should be explored further. Finally, the mechanism of action of this compound should be studied in more detail to gain a better understanding of its potential therapeutic applications.
Métodos De Síntesis
N'-(3-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)isonicotinohydrazide has been synthesized using various methods. One of the most common methods involves the condensation of isonicotinic acid hydrazide with 3-ethoxy-4-(2-hydroxyethoxy)benzaldehyde in the presence of a catalyst. The resulting product is then treated with 4-(hexyloxy)phenylboronic acid to obtain the final product.
Aplicaciones Científicas De Investigación
N'-(3-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)isonicotinohydrazide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. In addition, this compound has been found to have anti-inflammatory and antioxidant properties.
Propiedades
Fórmula molecular |
C29H35N3O5 |
|---|---|
Peso molecular |
505.6 g/mol |
Nombre IUPAC |
N-[(E)-[3-ethoxy-4-[2-(4-hexoxyphenoxy)ethoxy]phenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C29H35N3O5/c1-3-5-6-7-18-35-25-9-11-26(12-10-25)36-19-20-37-27-13-8-23(21-28(27)34-4-2)22-31-32-29(33)24-14-16-30-17-15-24/h8-17,21-22H,3-7,18-20H2,1-2H3,(H,32,33)/b31-22+ |
Clave InChI |
WZPDRNHIMIWOKO-DFKUXCBWSA-N |
SMILES isomérico |
CCCCCCOC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3)OCC |
SMILES |
CCCCCCOC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=NNC(=O)C3=CC=NC=C3)OCC |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=NNC(=O)C3=CC=NC=C3)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B304688.png)


![2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline](/img/structure/B304693.png)

![3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone](/img/structure/B304696.png)

![4-[5-(2,4-dichlorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether](/img/structure/B304702.png)


![5-(4-methoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B304709.png)
![3-[[5-[4-(2-Bromoethyl)phenyl]-1,3-oxathiol-2-ylidene]amino]benzoic acid](/img/structure/B304710.png)
